molecular formula C16H9ClN2O3S2 B11682660 (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11682660
M. Wt: 376.8 g/mol
InChI Key: UFAILHPNCRYCQD-NTEUORMPSA-N
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Description

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a 4-chloro-3-nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the phenyl group, which may affect its biological activity.

    (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidin-4-one: Lacks the sulfanylidene group, which may influence its reactivity and stability.

    (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a thioxo group instead of a sulfanylidene group, potentially altering its chemical properties.

Uniqueness

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C16H9ClN2O3S2

Molecular Weight

376.8 g/mol

IUPAC Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClN2O3S2/c17-12-7-6-10(8-13(12)19(21)22)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+

InChI Key

UFAILHPNCRYCQD-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=S

Origin of Product

United States

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